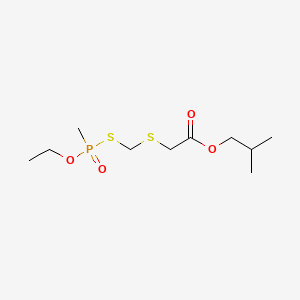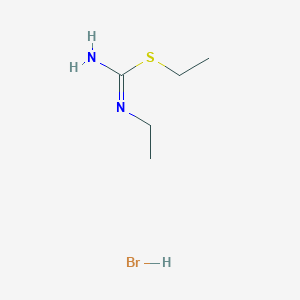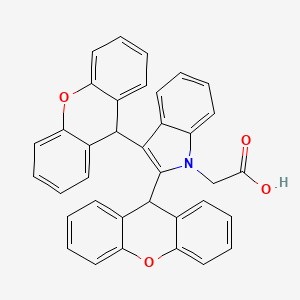
2,3-Di-9H-xanthen-9-yl-1H-indole-1-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2,3-bis(9H-xanthen-9-yl)indol-1-yl]acetic acid is a complex organic compound that features a unique structure combining xanthene and indole moieties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,3-bis(9H-xanthen-9-yl)indol-1-yl]acetic acid typically involves the condensation of xanthene derivatives with indole derivatives. One common method includes the reaction of 9H-xanthene-9-carboxylic acid with 2,3-dihydro-1H-indole-1-acetic acid under acidic conditions . The reaction is often catalyzed by strong acids such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2,3-bis(9H-xanthen-9-yl)indol-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-[2,3-bis(9H-xanthen-9-yl)indol-1-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.
Industry: Utilized in the development of new materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 2-[2,3-bis(9H-xanthen-9-yl)indol-1-yl]acetic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The xanthene moiety contributes to the compound’s fluorescent properties, making it useful in imaging and diagnostic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Xanthone derivatives: Compounds like 9H-xanthen-9-one share the xanthene moiety and exhibit similar fluorescent properties.
Indole-3-acetic acid: A well-known plant hormone that shares the indole moiety and has diverse biological activities.
Uniqueness
2-[2,3-bis(9H-xanthen-9-yl)indol-1-yl]acetic acid is unique due to its combined xanthene and indole structure, which imparts both fluorescent and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
53924-19-9 |
|---|---|
Molekularformel |
C36H25NO4 |
Molekulargewicht |
535.6 g/mol |
IUPAC-Name |
2-[2,3-bis(9H-xanthen-9-yl)indol-1-yl]acetic acid |
InChI |
InChI=1S/C36H25NO4/c38-32(39)21-37-27-16-6-1-11-22(27)35(33-23-12-2-7-17-28(23)40-29-18-8-3-13-24(29)33)36(37)34-25-14-4-9-19-30(25)41-31-20-10-5-15-26(31)34/h1-20,33-34H,21H2,(H,38,39) |
InChI-Schlüssel |
MPTVCJGKBAHYHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4=C(N(C5=CC=CC=C54)CC(=O)O)C6C7=CC=CC=C7OC8=CC=CC=C68 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one](/img/structure/B13763607.png)
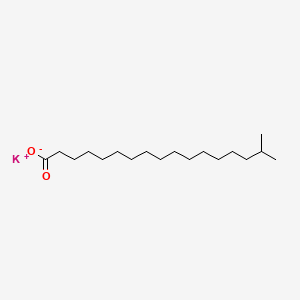


![6-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13763627.png)
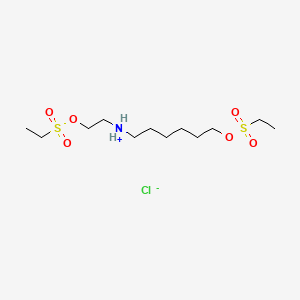

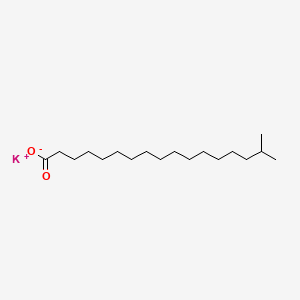
![Methyl 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]benzoate](/img/structure/B13763649.png)
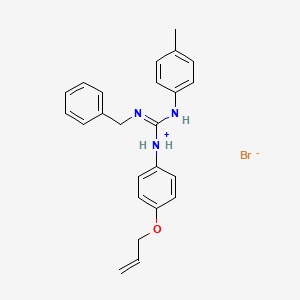
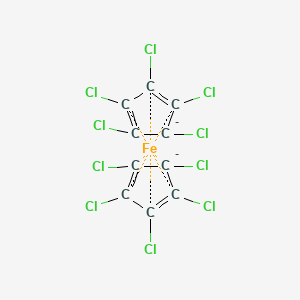
![2-({N-[(benzyloxy)carbonyl]glycyl}amino)prop-2-enoic acid](/img/structure/B13763675.png)
